molecular formula C20H20N2O4 B8649736 1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester

1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester

Cat. No.: B8649736
M. Wt: 352.4 g/mol
InChI Key: ZIKSUKAGLAJTQJ-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester is a complex organic compound with a unique structure that includes an isoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester typically involves multi-step organic reactions. One common method includes the condensation of appropriate isoquinoline derivatives with dimethylamine and subsequent esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines .

Scientific Research Applications

1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester stands out due to its unique isoquinoline backbone, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 1-[(dimethylamino)methyl]-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C20H20N2O4/c1-22(2)12-17-16-11-14(26-13-7-5-4-6-8-13)9-10-15(16)19(23)18(21-17)20(24)25-3/h4-11,23H,12H2,1-3H3

InChI Key

ZIKSUKAGLAJTQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=C(C2=C1C=C(C=C2)OC3=CC=CC=C3)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with 1a (29.5 g) and acetic acid (44.3 g±5%), and then stirred. Bis-dimethylaminomethane (12.8 g±2%) was slowly added. The mixture was heated to 55±5° C. and maintained until reaction completion. The reaction product was evaluated by MS, HPLC and 1H NMR. 1H NMR (200 MHz, DMSO-d6) δ 11.7 (s, 1H), 8.38 (d, J=9.0 Hz, 1H), 7.61 (dd, J=9.0, 2.7 Hz, 1H), 7.49 (m, 3H), 7.21 (m, 3H), 5.34 (s, 2H), 3.97 (s, 3H), 1.98 (s, 3H); MS-(+)-ion M+1=368.12.
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